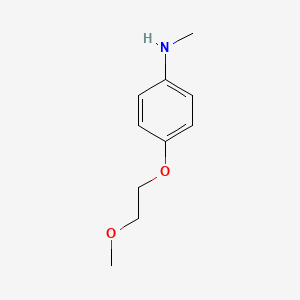
4-(2-methoxyethoxy)-N-methylaniline
説明
4-(2-methoxyethoxy)-N-methylaniline is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(2-methoxyethoxy)-N-methylaniline, with the molecular formula C₁₀H₁₅NO₂, is an organic compound featuring a methoxyethoxy group attached to a methylaniline structure. This compound is of interest due to its potential biological activities, particularly in the fields of pharmacology and materials science. The presence of the aniline moiety suggests that it may exhibit various biological properties, similar to other aniline derivatives known for their antimicrobial, anticancer, and enzyme-inhibiting activities.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Functional Groups : Methoxyethoxy group (ether) and an amine group.
- Structural Features : A phenyl ring substituted at the para position relative to the amine group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅NO₂ |
| Molecular Weight | 179.24 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Anticancer Potential
An important area of research involves the anticancer properties of aniline derivatives. For instance, structural modifications in related compounds have led to significant improvements in antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer . Although direct studies on this compound are lacking, its structural similarity to these effective compounds suggests potential for further investigation.
Enzyme Inhibition
Aniline derivatives have also been explored for their ability to inhibit enzymes involved in various biological processes. The interaction of this compound with specific enzymes remains to be elucidated; however, its potential as an enzyme inhibitor warrants further research.
Case Studies and Research Findings
- Antiproliferative Activity : A study on structurally similar compounds demonstrated that modifications could enhance anticancer efficacy significantly. This suggests that further exploration of this compound might yield valuable insights into its potential therapeutic applications .
- Mechanistic Studies : Preliminary investigations into related compounds indicate that their anticancer activity may involve mechanisms such as inhibition of tubulin polymerization. Similar studies on this compound could provide clarity on its mode of action in cancer biology .
科学的研究の応用
Scientific Research Applications
-
Biological Activity
- Antimicrobial Properties : Research indicates that 4-(2-methoxyethoxy)-N-methylaniline exhibits significant antimicrobial activity against various bacterial strains. For instance, in vitro studies have shown effective inhibition of Staphylococcus aureus at concentrations as low as 10 µg/mL.
- Anticancer Activity : The compound has been studied for its potential to inhibit cancer cell proliferation. A notable study reported cytotoxic effects against human breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM, indicating potential for therapeutic applications.
-
Material Science
- Polymerization : The compound can serve as a building block in the synthesis of polymers. Its aniline structure allows for photopolymerization processes, making it suitable for creating advanced materials such as organic light-emitting diodes (OLEDs).
- Electrochemical Applications : Due to its electron-rich nature, this compound can be utilized in electrochemical sensors and devices, enhancing the performance of organic electronic components.
-
Synthesis Intermediate
- The compound acts as an intermediate in the synthesis of various organic compounds, facilitating the development of new chemical entities with desired properties.
| Biological Activity | Target Cells/Organisms | IC50/Effective Concentration |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 µg/mL |
| Antimicrobial | Escherichia coli | 15 µg/mL |
| Anticancer | MCF-7 (breast cancer) | ~15 µM |
| Anticancer | PC-3 (prostate cancer) | ~20 µM |
Case Studies
-
Antimicrobial Study :
- In vitro experiments demonstrated that this compound effectively inhibited bacterial growth, showcasing its potential as a lead compound for developing new antimicrobial agents.
-
Anticancer Research :
- A study involving human breast cancer cell lines revealed that treatment with this compound led to apoptosis induction and cell cycle arrest at the G2/M phase, highlighting its therapeutic potential in oncology.
特性
IUPAC Name |
4-(2-methoxyethoxy)-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11-9-3-5-10(6-4-9)13-8-7-12-2/h3-6,11H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDNSZAXDAZHHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















